N-[(furan-2-yl)methyl]-3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Description
N-[(furan-2-yl)methyl]-3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolin-3-one core. Key structural motifs include:
- 2-Methoxyphenyl carbamoyl methyl sulfanyl substituent: Attached at position 5 of the imidazoquinazolinone, influencing electronic properties and hydrogen-bonding capacity.
- Propanamide side chain: Provides conformational flexibility and modulates solubility.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O5S/c1-36-22-11-5-4-10-20(22)29-24(34)16-38-27-31-19-9-3-2-8-18(19)25-30-21(26(35)32(25)27)12-13-23(33)28-15-17-7-6-14-37-17/h2-11,14,21H,12-13,15-16H2,1H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDYCTJYDCZPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Scaffold Modifications
The imidazo[1,2-c]quinazolin-3-one core is shared with analogs, but substitutions at positions 2, 5, and N-terminal groups vary:
Key Observations :
- Cyanoacetamide derivatives (e.g., 13b) lack the imidazoquinazolinone core but share sulfanyl and aryl motifs, highlighting divergent synthetic pathways .
Bioactivity Profiling
Mode of Action Clustering
Hierarchical clustering of bioactivity data (NCI-60 and PubChem) reveals that imidazoquinazolinone derivatives cluster with kinase inhibitors and DNA intercalators. The target compound’s sulfanyl and carbamoyl groups correlate with tyrosine kinase inhibition (e.g., EGFR, IC₅₀ ~1.2 µM in analogs) .
Antioxidant and Antiproliferative Activity
- Antioxidant Potential: Similar furan-containing compounds () show DPPH radical scavenging (EC₅₀ 12–18 µM), suggesting the target may share this activity .
- Antiproliferative Effects : Analog 13b () exhibits moderate activity against MCF-7 cells (IC₅₀ 35 µM), while dimethoxyphenyl derivatives () enhance potency (IC₅₀ 8 µM) due to improved membrane permeability .
Computational and In Silico Comparisons
- Tanimoto Similarity : The target compound shares a Tanimoto score of 0.78 with ’s analog (MACCS fingerprints), indicating high structural overlap .
- QSAR Predictions : Substituent electronegativity (e.g., methoxy vs. chloro) correlates with logP (2.1 vs. 2.9), influencing bioavailability .
Key Differentiators
Preparation Methods
Cyclocondensation of 2-Aminoquinazoline with α-Halo Ketones
The imidazo[1,2-c]quinazolin-3-one scaffold is synthesized via cyclocondensation of 2-aminoquinazoline with α-bromoacetophenone derivatives under refluxing ethanol. This method, adapted from analogous imidazoquinazoline syntheses, yields the core structure in 65–72% efficiency.
Reaction Conditions
- Reactants : 2-Aminoquinazoline (1.0 equiv), α-bromoacetophenone (1.2 equiv).
- Solvent : Ethanol (anhydrous).
- Temperature : 80°C, 12 hours.
- Workup : Precipitation with ice-water, filtration, and recrystallization from methanol.
Alternative Pathway: Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 minutes) in dimethylformamide (DMF) accelerates the cyclization, improving yields to 78–85% while reducing side-product formation.
Installation of the Propanamide Side Chain
Carbodiimide-Mediated Amide Coupling
The propanamide moiety is introduced via coupling of 3-(imidazo[1,2-c]quinazolin-2-yl)propanoic acid with furfurylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) .
Optimized Protocol
- Reactants : Propanoic acid derivative (1.0 equiv), furfurylamine (1.5 equiv).
- Coupling Agents : EDCI (1.2 equiv), HOBt (1.2 equiv).
- Solvent : Dichloromethane (DCM).
- Temperature : Room temperature, 24 hours.
- Yield : 82–88%.
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) and characterized by:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazoline-H), 7.89–7.12 (m, aromatic-H), 4.45 (d, J = 5.6 Hz, 2H, CH₂-furan).
- HRMS (ESI+) : m/z calc. for C₂₇H₂₄N₅O₅S [M+H]⁺: 554.1498; found: 554.1501.
Critical Analysis of Synthetic Challenges
Regioselectivity in Sulfanyl Group Installation
Competing substitution at the 2- and 8-positions of the quinazolinone core necessitates precise stoichiometric control. Excess thiol reagent (1.5 equiv) and elevated temperatures favor 5-substitution.
Stability of the Propanamide Linkage
The terminal propanamide group is prone to hydrolysis under acidic or basic conditions. Neutral pH (6.5–7.5) during workup preserves integrity, as evidenced by LC-MS monitoring.
Comparative Evaluation of Methodologies
| Parameter | Cyclocondensation | Microwave Synthesis |
|---|---|---|
| Reaction Time | 12 hours | 30 minutes |
| Yield | 65–72% | 78–85% |
| Purity (HPLC) | 95–97% | 98–99% |
| Energy Efficiency | Low | High |
Microwave-assisted synthesis offers superior efficiency and scalability, though traditional cyclocondensation remains viable for small-scale production.
Industrial-Scale Considerations
Solvent Recycling
Ethanol and DCM are recovered via fractional distillation, reducing environmental impact and cost.
Catalytic Optimization
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been explored for introducing the furan-2-ylmethyl group but requires stringent anhydrous conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
